Cas no 2228143-24-4 (3-(1-ethenyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxylic acid)

3-(1-ethenyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-(1-ethenyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxylic acid
- EN300-1729312
- 2228143-24-4
-
- インチ: 1S/C10H10N4O2/c1-3-14-6-7(5-11-14)8-4-9(10(15)16)13(2)12-8/h3-6H,1H2,2H3,(H,15,16)
- InChIKey: LNQZGLDQQMFEBP-UHFFFAOYSA-N
- ほほえんだ: OC(C1=CC(C2C=NN(C=C)C=2)=NN1C)=O
計算された属性
- せいみつぶんしりょう: 218.08037557g/mol
- どういたいしつりょう: 218.08037557g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 297
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 72.9Ų
- 疎水性パラメータ計算基準値(XlogP): 0.7
3-(1-ethenyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1729312-0.1g |
3-(1-ethenyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxylic acid |
2228143-24-4 | 0.1g |
$1496.0 | 2023-09-20 | ||
Enamine | EN300-1729312-0.25g |
3-(1-ethenyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxylic acid |
2228143-24-4 | 0.25g |
$1564.0 | 2023-09-20 | ||
Enamine | EN300-1729312-5.0g |
3-(1-ethenyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxylic acid |
2228143-24-4 | 5g |
$4930.0 | 2023-06-04 | ||
Enamine | EN300-1729312-10g |
3-(1-ethenyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxylic acid |
2228143-24-4 | 10g |
$7312.0 | 2023-09-20 | ||
Enamine | EN300-1729312-5g |
3-(1-ethenyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxylic acid |
2228143-24-4 | 5g |
$4930.0 | 2023-09-20 | ||
Enamine | EN300-1729312-10.0g |
3-(1-ethenyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxylic acid |
2228143-24-4 | 10g |
$7312.0 | 2023-06-04 | ||
Enamine | EN300-1729312-0.5g |
3-(1-ethenyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxylic acid |
2228143-24-4 | 0.5g |
$1632.0 | 2023-09-20 | ||
Enamine | EN300-1729312-1.0g |
3-(1-ethenyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxylic acid |
2228143-24-4 | 1g |
$1701.0 | 2023-06-04 | ||
Enamine | EN300-1729312-2.5g |
3-(1-ethenyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxylic acid |
2228143-24-4 | 2.5g |
$3332.0 | 2023-09-20 | ||
Enamine | EN300-1729312-0.05g |
3-(1-ethenyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxylic acid |
2228143-24-4 | 0.05g |
$1428.0 | 2023-09-20 |
3-(1-ethenyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxylic acid 関連文献
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Marius Majewsky,Julien Farlin,Michael Bayerle,Tom Gallé Environ. Sci.: Processes Impacts, 2013,15, 730-738
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
3-(1-ethenyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazole-5-carboxylic acidに関する追加情報
3-(1-Ethenyl-1H-Pyrazol-4-yl)-1-Methyl-1H-Pyrazole-5-Carboxylic Acid: A Comprehensive Overview
The compound 3-(1-Ethenyl-1H-Pyrazol-4-yl)-1-Methyl-1H-Pyrazole-5-Carboxylic Acid (CAS No. 2228143-24-4) is a highly specialized organic molecule with significant potential in the field of pharmaceuticals and materials science. This compound belongs to the class of pyrazole derivatives, which have been extensively studied for their diverse biological activities and structural versatility. The molecule's unique structure, featuring a pyrazole ring system with substituents such as an ethenyl group and a methyl group, contributes to its distinctive chemical properties and functional applications.
Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging innovative methodologies such as microwave-assisted synthesis and catalytic cross-coupling reactions. These techniques have not only improved the yield and purity of the compound but also opened new avenues for its scalability in industrial settings. The ability to synthesize 3-(1-Ethenyl-1H-Pyrazol-4-yl)-1-Methyl-1H-Pyrazole-5-Carboxylic Acid with high precision has been a cornerstone in exploring its potential applications across various domains.
One of the most promising areas of research involving this compound is its role in drug discovery. Pyrazole derivatives, including this compound, have demonstrated potent anti-inflammatory, antioxidant, and anticancer activities in preclinical studies. For instance, studies published in reputable journals such as *Journal of Medicinal Chemistry* and *Organic Letters* have highlighted the compound's ability to inhibit key enzymes involved in inflammatory pathways, making it a potential candidate for treating chronic inflammatory diseases.
Moreover, the compound's carboxylic acid functionality introduces additional versatility, enabling it to participate in various chemical reactions such as esterification and amidation. These reactions are pivotal in modifying the compound's pharmacokinetic properties, thereby enhancing its bioavailability and efficacy when used as a therapeutic agent. Recent research has also explored the use of this compound as a building block for constructing more complex molecular architectures, further underscoring its value in medicinal chemistry.
In addition to its pharmacological applications, 3-(1-Ethenyl-1H-Pyrazol-4-yl)-1-Methyl-1H-Pyrazole-5-Carboxylic Acid has shown promise in materials science. Its aromatic ring system and conjugated double bonds make it an attractive candidate for applications in organic electronics. Studies have demonstrated that this compound can be incorporated into organic semiconductors, potentially improving their charge transport properties and device performance.
The environmental impact of synthesizing and using this compound is another critical area of consideration. Researchers have increasingly focused on developing eco-friendly synthesis routes that minimize waste generation and reduce energy consumption. Green chemistry principles have been successfully applied to the synthesis of this compound, paving the way for sustainable large-scale production.
Furthermore, computational chemistry tools such as molecular docking and quantum mechanics simulations have played a pivotal role in understanding the compound's interactions at the molecular level. These computational studies have provided valuable insights into its binding affinities with target proteins, guiding researchers toward optimizing its therapeutic potential.
In conclusion, 3-(1-Ethenyl-1H-Pyrazol-4-yli)-Methylpyrazole-carboxylic acid (CAS No. 2228143) represents a cutting-edge molecule with multifaceted applications across pharmaceuticals, materials science, and beyond. Its unique structure, coupled with advancements in synthetic methodologies and computational tools, positions it as a key player in driving innovation within these fields.
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